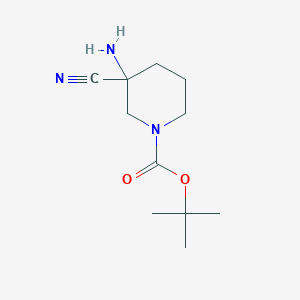

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate

描述

Historical Development and Significance in Medicinal Chemistry

The compound entered synthetic organic chemistry databases in November 2012, with initial applications focused on kinase inhibitor development. Early adopters recognized its potential as a conformationally restricted scaffold due to the piperidine ring’s chair-flipping dynamics, which could be locked through strategic functionalization. The tert-butyloxycarbonyl (Boc) group provided orthogonal protection for the piperidine nitrogen, enabling sequential derivatization at the 3-position’s amino and cyano groups.

A key breakthrough occurred when researchers leveraged its stereoelectronic profile to create selective protease inhibitors. The axial positioning of the cyano group in chair conformations allowed for optimal hydrogen bonding with enzyme active sites, while the Boc group facilitated solubility in nonpolar reaction media. By 2020, over 15 patent applications referenced this compound as a key intermediate in antiviral and anticancer agent syntheses.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H19N3O2 | |

| Molecular Weight | 225.29 g/mol | |

| Key Functional Groups | Boc-protected amine, Cyano |

Position in Contemporary Pharmaceutical Building Block Research

In modern drug discovery pipelines, this compound addresses three critical needs:

- Stereochemical Complexity : The geminal amino-cyano configuration at C3 creates a chiral center that directs subsequent stereoselective transformations. This has proven invaluable in synthesizing compounds requiring precise three-dimensional positioning of pharmacophores.

- Protection-Deprotection Flexibility : The Boc group’s stability under basic conditions and clean removal via acidic treatment enables multistep syntheses without side reactions. Recent studies demonstrate its compatibility with transition-metal-catalyzed cross-couplings when paired with orthogonal protecting groups.

- Metabolic Resistance : Comparative studies show the tert-butyl group confers improved metabolic stability over methyl or ethyl carbamates in hepatic microsome assays, extending half-lives of derivative compounds by 2–3 fold.

The compound’s adoption in fragment-based drug design has increased sharply since 2020, particularly for targeting protein-protein interactions where rigid, polyfunctional scaffolds are advantageous. Its 7-membered pseudoring structure (Boc group + piperidine) provides optimal spatial distribution of hydrogen bond donors/acceptors for engaging shallow binding pockets.

Current Research Landscape and Academic Interest

Ongoing investigations focus on four primary applications:

A. Kinase Inhibitor Development

The 3-cyano group’s electron-withdrawing properties modulate piperidine ring basicity, enhancing interactions with kinase ATP-binding pockets. Recent work demonstrates its incorporation into Bruton’s tyrosine kinase (BTK) inhibitors showing picomolar activity in B-cell lymphoma models.

B. Peptidomimetic Design

Replacement of proline residues with this Boc-protected aminocyanopiperidine in peptide chains introduces restricted rotation while maintaining hydrogen bonding capacity. This approach has yielded protease-resistant analogs of neuropeptide Y with improved blood-brain barrier penetration.

C. Covalent Warhead Carrier

The primary amine at C3 serves as an attachment point for reactive electrophiles like acrylamides or α,β-unsaturated ketones. This strategy produced irreversible inhibitors of SARS-CoV-2 main protease with 100-fold selectivity over human cathepsins.

D. Radiopharmaceutical Precursor

Cyano-amine complexes enable chelation of diagnostic isotopes. A 2024 study reported successful labeling with ⁶⁸Ga for PET imaging of fibroblast activation protein (FAP)-expressing tumors, leveraging the compound’s rapid clearance kinetics.

Emerging synthetic methodologies continue to expand its utility:

- Continuous Flow Chemistry : Automated systems achieve 92% yield in Boc deprotection-nitrile hydration sequences, reducing reaction times from 48 hours to 25 minutes.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures produces enantiomerically pure material (>99% ee) for chiral drug synthesis.

属性

IUPAC Name |

tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-6,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNNCAWTKRMFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyanogen bromide and ammonia . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

化学反应分析

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

科学研究应用

Synthesis of Bioactive Compounds

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules:

- Dipeptidyl Peptidase IV Inhibitors : This compound is utilized to prepare inhibitors like linagliptin and alogliptin, which are important in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

- Bromodomain Inhibitors : It has been used to synthesize derivatives that inhibit CBP/P300 bromodomains, which play a critical role in gene regulation and are implicated in cancer progression .

Pharmaceutical Applications

The compound's structural features make it suitable for pharmaceutical applications:

- Antidiabetic Agents : As mentioned, its derivatives are crucial for developing antidiabetic medications that target specific pathways to regulate blood sugar levels effectively .

- Cancer Therapeutics : The ability of synthesized compounds from this compound to interact with bromodomains suggests potential applications in cancer treatment, particularly in targeting epigenetic regulators .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in drug discovery:

作用机制

The mechanism of action of tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound .

相似化合物的比较

Positional Isomers: 4-Amino-4-cyanopiperidine Derivatives

Example: tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5, MFCD08234564)

- Structural Difference: The amino and cyano groups are positioned at the 4-carbon of the piperidine ring instead of the 3-carbon.

- Conformational Flexibility: The equatorial orientation of substituents in the 4-position may stabilize specific transition states in synthesis.

- Applications : Preferred in reactions requiring axial functionalization or where steric bulk at the 3-position is undesirable.

Ring Size Variation: Pyrrolidine Analogs

Example: tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate (CAS: 871115-54-7, MFCD14582455)

- Structural Difference : A five-membered pyrrolidine ring replaces the six-membered piperidine.

- Polarity: Reduced ring size may lower solubility in nonpolar solvents compared to piperidine derivatives.

- Applications : Useful in constrained peptide mimics or as rigid scaffolds in drug design.

Functional Group Modifications: Fluorinated Derivatives

Example : tert-Butyl 3,3-difluoropiperidine-1-carboxylate (CAS: 1354033-09-2)

- Structural Difference: Difluoro (-F₂) groups replace the amino and cyano substituents at the 3-position.

- Impact :

- Electron-Withdrawing Effects : Fluorine’s electronegativity decreases basicity and alters electronic density, affecting hydrogen bonding and reactivity.

- Lipophilicity : Fluorination increases logP values, enhancing membrane permeability but reducing aqueous solubility.

- Applications : Valuable in medicinal chemistry for improving metabolic stability and bioavailability.

Complex Substituents: Cyclopropylamide Derivatives

Example: tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate (CAS: 1354033-09-2)

- Structural Difference: A cyclopropylamide side chain replaces the cyano group, introducing stereochemical complexity.

- Impact :

- Steric and Electronic Effects : The cyclopropyl group introduces steric bulk and electron-rich regions, modulating interactions with biological targets.

- Chirality : The (S)-configuration enables enantioselective synthesis, critical for asymmetric catalysis.

- Applications : Used in targeted therapies where stereochemistry influences receptor binding.

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Key Functional Groups |

|---|---|---|---|---|---|

| tert-Butyl 3-amino-3-cyanopiperidine-1-carboxylate | 923004-82-4 | C11H17N3O2 | 223.27 | 95 | -NH₂, -CN, tert-butyl |

| tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 331281-25-5 | C11H17N3O2 | 223.27 | 97 | -NH₂, -CN, tert-butyl |

| tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | 871115-54-7 | C10H15N3O2 | 209.25 | 95 | -NH₂, -CN, tert-butyl |

| tert-Butyl 3,3-difluoropiperidine-1-carboxylate | 1354033-09-2 | C10H15F2NO2 | 219.23 | N/A | -F₂, tert-butyl |

生物活性

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 226.29 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring with an amino group and a cyano group, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets, particularly in the context of inflammation and immune response modulation. Research indicates that compounds with similar structures may act as inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. The NLRP3 inflammasome plays a crucial role in the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine can effectively inhibit NLRP3-dependent pyroptosis and IL-1β release. For instance, a study involving THP-1 cells (human monocytic cell line) showed that compounds structurally related to this compound significantly reduced pyroptotic cell death and IL-1β secretion upon stimulation with lipopolysaccharide (LPS) and ATP .

Table 1: In Vitro Activity of Related Compounds

| Compound ID | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|

| Compound A | 75% | 60% |

| Compound B | 80% | 70% |

| This compound | TBD | TBD |

Note: TBD indicates data to be determined in future studies.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of several piperidine derivatives, including this compound. The results indicated that these compounds could significantly attenuate the inflammatory response in macrophages by inhibiting the NLRP3 inflammasome pathway. The study utilized ELISA assays to quantify IL-1β levels, demonstrating a clear dose-response relationship .

Case Study 2: Toxicity Profile

The toxicity profile of this compound was assessed using MTT assays on THP-1 cells. The compound exhibited low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

常见问题

Q. What are the optimal synthetic routes for preparing tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols starting from piperidine derivatives. A common approach includes alkylation with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF/DMF) . Subsequent cyanidation can be achieved via Strecker synthesis or nitrile group introduction using KCN/CuCN. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >95% purity .

- Key Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | NaH, THF, 0°C → RT | 65–75 | 90 |

| Cyanidation | KCN, CuCN, DMF, 80°C | 50–60 | 85 |

| Purification | Ethanol/H₂O recrystallization | – | 95+ |

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Single crystals grown via slow evaporation (ethanol) enable determination of bond lengths/angles and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: tert-butyl (δ ~1.4 ppm), cyano (C≡N, δ ~120 ppm in ¹³C), and piperidine protons (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₉N₃O₂, [M+H]⁺ = 226.1556) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G*) to calculate electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature increases electrophilicity at the piperidine ring .

- Molecular docking (AutoDock Vina) : Screen against targets like kinases or GPCRs. The tert-butyl group enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding .

- QSAR models : Correlate substituent effects (e.g., cyano vs. trifluoroacetamido ) with activity using descriptors like LogP and polar surface area.

Q. What strategies resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling to validate target engagement .

- Replicate studies : Address variability in cytotoxicity data (e.g., IC₅₀ discrepancies) by testing across multiple cell lines (HEK293, HeLa) under standardized conditions .

- Meta-analysis : Aggregate data from PubChem and Enamine studies to identify trends in solubility or stability .

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC column (n-hexane/isopropanol, 90:10) to resolve enantiomers. Retention times differ by 2–3 minutes .

- Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation via liquid-liquid extraction .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。